Thermal Stability of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) vs. DAST: A Critical Safety and Operational Margin
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) exhibits a significantly higher thermal decomposition onset temperature compared to the widely used benchmark reagent, diethylaminosulfur trifluoride (DAST). This provides a larger margin of safety against runaway exothermic events during handling and scale-up [1].
| Evidence Dimension | Thermal Decomposition Onset (Accelerating Rate Calorimetry, ARC) |
|---|---|
| Target Compound Data | 150.5 °C |
| Comparator Or Baseline | Diethylaminosulfur trifluoride (DAST): 90 °C |
| Quantified Difference | 60.5 °C higher for DFI |
| Conditions | Accelerating Rate Calorimetry (ARC) analysis |
Why This Matters
A higher decomposition onset temperature directly reduces the risk of violent exothermic decomposition, enabling safer storage, handling, and larger-scale reaction implementation in industrial and laboratory settings.
- [1] Hayashi, H.; Sonoda, H.; Fukumura, K.; Nagata, T. 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). A new fluorinating agent. Chem. Commun. 2002, (15), 1618-1619. (Data reported in: 2,2-Difluoro-1,3-Dimethylimidazolidine (DFI) Deoxofluorination. In Springer Nature References; Springer: Singapore, 2018.) View Source
